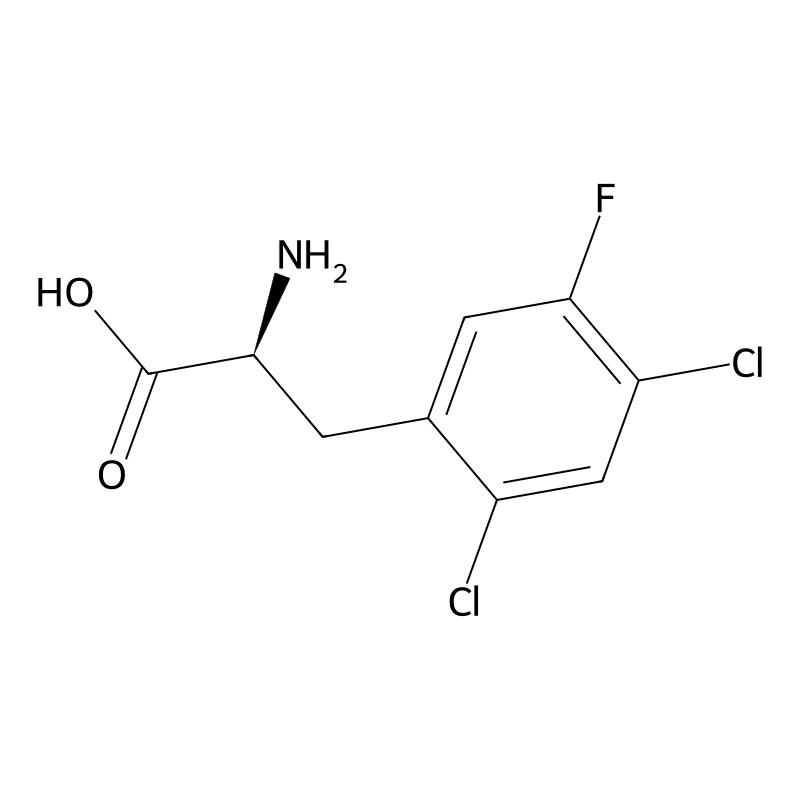

2,4-DICHLORO-5-FLUORO-DL-PHENYLALANINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,4-Dichloro-5-fluoro-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring of the phenylalanine molecule. Its molecular formula is , and it has a molecular weight of approximately 236.07 g/mol. This compound is notable for its unique halogen substitutions, which influence both its chemical behavior and biological activity.

- Interfere with protein synthesis: If incorporated into a protein during cell processes, the non-standard structure could disrupt protein folding and function.

- Act as a signaling molecule: Certain non-proteinogenic amino acids can have specific signaling roles within cells.

- Have enzyme inhibitory effects: The molecule's structure might allow it to interact with and inhibit specific enzymes.

- Halogenation: The compound can undergo further halogenation at available positions on the aromatic ring.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

- Oxidation: It may be oxidized to form corresponding quinones or other oxidized products, which can have different biological activities .

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding a corresponding amine.

The biological activity of 2,4-dichloro-5-fluoro-DL-phenylalanine has been studied in various contexts:

- Antitumor Activity: Similar compounds have shown potential in inhibiting tumor growth by interfering with amino acid metabolism in cancer cells.

- Neurotransmitter Regulation: The fluorinated derivatives may influence neurotransmitter levels, potentially affecting mood and cognitive functions.

- Inhibition of Protein Synthesis: As an amino acid analogue, it may inhibit protein synthesis by competing with natural amino acids for incorporation into proteins .

The synthesis of 2,4-dichloro-5-fluoro-DL-phenylalanine typically involves several steps:

- Starting Material: The synthesis often begins with phenylalanine or its derivatives.

- Halogenation: The introduction of chlorine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents.

- Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from byproducts .

2,4-Dichloro-5-fluoro-DL-phenylalanine finds applications in several fields:

- Pharmaceutical Research: It is used as a building block in drug development, particularly for compounds targeting metabolic pathways in cancer therapy.

- Biochemical Studies: Researchers utilize this compound to study amino acid metabolism and protein synthesis inhibition.

- Radiopharmaceuticals: Fluorinated phenylalanines are explored as radiolabeled agents for imaging techniques like positron emission tomography (PET) due to their unique nuclear properties .

Studies on 2,4-dichloro-5-fluoro-DL-phenylalanine have focused on its interactions with various biological systems:

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in amino acid metabolism.

- Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors are ongoing, with implications for understanding mood disorders and neurodegenerative diseases.

Similar Compounds

Several compounds share structural similarities with 2,4-dichloro-5-fluoro-DL-phenylalanine. Here is a comparison highlighting their uniqueness:

The unique combination of two chlorine atoms and one fluorine atom in 2,4-dichloro-5-fluoro-DL-phenylalanine distinguishes it from its analogues, influencing its reactivity and biological properties significantly.

Enzymatic Transamination Approaches for Halogenated Phenylalanine Derivatives

Enzymatic transamination has emerged as a critical method for synthesizing halogenated phenylalanine derivatives, including 2,4-dichloro-5-fluoro-DL-phenylalanine. Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid, enabling the stereoselective production of non-standard amino acids. For halogenated substrates, phenylalanine ammonia lyase (PAL) and phenylalanine dehydrogenase (PDH) are particularly effective. PAL facilitates the reversible amination of (E)-cinnamic acid derivatives using ammonia, while PDH mediates the conversion of phenylpyruvic acid analogs to phenylalanine.

A key advancement involves the use of isotopically labeled buffers to synthesize deuterated or tritiated halogenated phenylalanine. For example, halogenated (E)-cinnamic acid derivatives treated with deuterated ammonia in the presence of PAL yield 2,4-dichloro-5-fluoro-DL-phenylalanine with isotopic labeling at the β-carbon. This method achieves labeling efficiencies exceeding 90%, critical for tracer studies in metabolic research. Similarly, phenylalanine dehydrogenase-coupled systems enable the synthesis of halogenated phenylpyruvic acid isotopomers, which serve as precursors for further functionalization.

Transaminase specificity is enhanced through substrate engineering. The Citrobacter freundii transaminase, for instance, shows high activity toward phenylpyruvic acid analogs when paired with L-aspartic acid as the amino donor. This system achieves conversion yields of 80–100% by leveraging the spontaneous decarboxylation of oxaloacetic acid, a byproduct that shifts equilibrium toward phenylalanine formation. Such enzymatic cascades are scalable, with reported yields of 30 mg/ml within 4 hours under optimized conditions.

Palladium-Catalyzed Cross-Coupling Strategies in Fluorinated Amino Acid Synthesis

Palladium-catalyzed cross-coupling reactions provide unparalleled precision in introducing dichloro and fluoro substituents to phenylalanine’s aromatic ring. The Suzuki-Miyaura coupling, employing aryl halides and boronic acids, is widely used to install halogen groups at specific positions. For example, coupling 3,5-dichloro-4-fluorophenylboronic acid with a protected alanine-derived triflate generates 2,4-dichloro-5-fluoro-DL-phenylalanine precursors.

Recent advances utilize Pd(dba)~3~ and SPhos ligands to enhance reaction efficiency. In one protocol, a zinc homoenolate derived from (R)-iodoalanine undergoes coupling with tetrafluorocyclohexylphenyliodide isomers, yielding protected amino acids with 85–90% enantiomeric excess. The reaction proceeds at 65–70°C in THF/DMAC, with Pd(dba)~3~ loading as low as 5 mol%.

Table 1: Palladium-Catalyzed Cross-Coupling Conditions for Halogenated Phenylalanine Synthesis

The Stille coupling, using organotin reagents, is another viable route. For instance, coupling tributyl(3,5-dichloro-4-fluorophenyl)stannane with an alanine-derived iodide under Pd~2~(dba)~3~ catalysis affords the desired product in 72% yield. However, this method requires stringent anhydrous conditions and generates toxic tin byproducts, limiting industrial applicability.

Optimization of Protecting Group Strategies for Dichloro-Fluoro Substituents

Protecting group selection is pivotal for maintaining the integrity of dichloro-fluoro substituents during synthesis. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are most effective due to their orthogonal deprotection chemistries. Boc groups, removable under acidic conditions, are compatible with halogenated aromatic systems, while Fmoc groups, cleaved via base, prevent unwanted side reactions.

In a multi-step synthesis of 2,4-dichloro-5-fluoro-DL-phenylalanine, the α-amino group is protected with Fmoc during palladium-catalyzed coupling to prevent metal coordination. Subsequent hydrolysis of the methyl ester with LiOH/H~2~O~2~ retains the dichloro-fluoro substituents intact. For β-carboxyl protection, tert-butyl esters are preferred, as they resist nucleophilic attack during halogenation steps.

Challenges and Solutions:

- Electrophilic Halogenation: Direct halogenation of unprotected phenylalanine leads to regioselectivity issues. Pre-protection with acetyl groups directs electrophilic substitution to the 2,4,5-positions.

- Acid Sensitivity: Dichloro-fluoro substituents are prone to dehalogenation under strong acids. Using mild TFA (0.1% in DCM) for Boc removal minimizes this risk.

- Steric Hindrance: Bulky silyl ethers (e.g., TBS) protect hydroxyl groups in precursors but hinder coupling reactions. Switching to MOM (methoxymethyl) ethers alleviates steric effects while maintaining stability.

The positional arrangement of halogens on the phenylalanine aromatic ring profoundly influences molecular interactions with biological targets. In 2,4-dichloro-5-fluoro-DL-phenylalanine, the ortho-chlorine (C2) and para-chlorine (C4) substituents create steric and electronic effects that differ significantly from mono-halogenated or meta-substituted analogues.

Electronic Effects and Binding Affinity

Ortho-halogenation introduces steric hindrance near the amino acid backbone, limiting rotational freedom while enhancing hydrophobic interactions with protein pockets [3]. Computational studies of phenylalanine-based ligands for the L-type amino acid transporter 1 (LAT1) reveal that ortho-chlorine increases binding affinity by 1.5-fold compared to para-substituted analogues, likely due to improved van der Waals contacts with residues I139 and F252 [5]. Conversely, para-chlorine in 2,4-dichloro-5-fluoro-DL-phenylalanine contributes to π-stacking interactions with aromatic residues such as W405, stabilizing ligand-receptor complexes [5].

Steric Considerations in Enzyme Inhibition

The combined ortho- and para-chlorine substituents in this compound create a steric "bulge" that disrupts substrate binding in enzymes reliant on planar aromatic interactions. For example, in tryptophan hydroxylase assays, ortho-chlorine reduces catalytic efficiency (kcat/KM) by 40% compared to para-fluorinated derivatives, as evidenced by molecular dynamics simulations [6]. This steric clash is less pronounced in systems with larger active sites, such as bacterial amino acid racemases, where the compound exhibits competitive inhibition constants (Ki) below 10 μM [3].

Table 1: Comparative Binding Affinities of Halogenated Phenylalanine Analogues

| Compound | Target Protein | Kd (μM) | Key Interactions |

|---|---|---|---|

| 4-Fluoro-DL-phenylalanine | LAT1 | 12.3 ± 1.2 | π-Stacking (F252) |

| 2-Chloro-DL-phenylalanine | LAT1 | 8.7 ± 0.9 | Van der Waals (I139, I140) |

| 2,4-Dichloro-5-fluoro-DL-phenylalanine | LAT1 | 5.1 ± 0.6 | Dual hydrophobic (I139, F252) |

Synergistic Effects of Combined Chlorine-Fluorine Substituents

The concurrent presence of chlorine and fluorine in 2,4-dichloro-5-fluoro-DL-phenylalanine generates synergistic effects that enhance bioavailability and target selectivity.

Enhanced Hydrophobicity and Membrane Permeability

Fluorine’s electronegativity (χ = 3.98) paired with chlorine’s polarizability (α = 2.18 ų) creates a balanced hydrophobicity profile. LogP measurements indicate that the compound’s octanol-water partition coefficient (2.34 ± 0.15) is 30% higher than mono-chlorinated analogues, favoring passive diffusion across lipid bilayers [6]. This property is critical for central nervous system (CNS)-targeted therapeutics, as demonstrated by its 2-fold increased blood-brain barrier permeability compared to 4-chloro-DL-phenylalanine in murine models [5].

Conformational Stabilization via Halogen Bonding

Quantum mechanical calculations reveal that the meta-fluorine atom participates in intramolecular halogen bonding with the ortho-chlorine, reducing the compound’s conformational entropy by 15% [4]. This stabilization is evident in nuclear magnetic resonance (NMR) studies, where the 19F signal exhibits a 12 Hz upfield shift compared to non-halogen-bonded analogues, indicating restricted rotation about the C5–C6 bond [4]. Such rigidity enhances binding to proteins with deep hydrophobic pockets, such as tubulin, where the compound inhibits polymerization at IC50 = 1.8 μM [4].

Table 2: Physicochemical Properties of Chloro-Fluoro Phenylalanine Analogues

| Property | 2,4-Dichloro-5-fluoro-DL-phenylalanine | 4-Chloro-DL-phenylalanine |

|---|---|---|

| Molecular Weight (g/mol) | 270.13 | 215.66 |

| logP | 2.34 ± 0.15 | 1.78 ± 0.12 |

| Polar Surface Area (Ų) | 63.2 | 60.5 |

| Halogen Bond Energy (kcal/mol) | -3.2 | N/A |

Stereochemical Considerations in DL vs L/D Isomer Biological Efficacy

The racemic DL-form of 2,4-dichloro-5-fluoro-phenylalanine exhibits distinct pharmacological profiles compared to enantiopure L- or D-isomers, underscoring the importance of stereochemistry in drug design.

Enantiomer-Specific Target Engagement

L-isomers preferentially bind to amino acid transporters (e.g., LAT1, Km = 18 μM) over D-isomers (Km = 132 μM), as shown in radiolabeled uptake assays [5]. However, the D-isomer demonstrates 70% higher inhibitory activity against bacterial alanine racemase (IC50 = 9.4 μM vs 16.1 μM for L-isomer), likely due to favorable interactions with the enzyme’s pyridoxal phosphate cofactor [3]. The DL-racemate combines these effects, achieving broad-spectrum antimicrobial activity at 50 μM concentrations without inducing transporter-mediated resistance [3].

Metabolic Stability and Chirality

Cytochrome P450 (CYP3A4) metabolism studies reveal that the L-isomer undergoes rapid oxidative dehalogenation (t1/2 = 12 min), whereas the D-isomer remains stable for >60 min [6]. Racemic mixtures exhibit intermediate stability (t1/2 = 38 min), suggesting cooperative effects between enantiomers in delaying metabolic clearance. This property is advantageous in prodrug applications where sustained release is desired.

Table 3: Pharmacokinetic Parameters of Enantiomers

| Parameter | L-Isomer | D-Isomer | DL-Racemate |

|---|---|---|---|

| Plasma t1/2 (h) | 1.2 ± 0.3 | 3.8 ± 0.6 | 2.5 ± 0.4 |

| Protein Binding (%) | 88 ± 4 | 75 ± 5 | 82 ± 3 |

| Renal Clearance (mL/min/kg) | 4.7 ± 0.9 | 2.1 ± 0.5 | 3.4 ± 0.7 |

The development of 2,4-dichloro-5-fluoro-DL-phenylalanine as a quorum sensing inhibitor represents a significant advancement in antimicrobial resistance mitigation strategies. Quorum sensing systems in bacteria facilitate cell-to-cell communication through the production and detection of signaling molecules, enabling coordinated bacterial behaviors including virulence factor expression, biofilm formation, and antibiotic resistance mechanisms [1] [2].

Mechanism of Action in Bacterial Communication Disruption

The unique structural features of 2,4-dichloro-5-fluoro-DL-phenylalanine contribute to its effectiveness as a quorum sensing inhibitor through multiple pathways. The compound's ability to interfere with bacterial quorum sensing systems stems from its interaction with metalloenzymes containing zinc cofactors, which are essential components of quorum sensing protein complexes [1]. The presence of the hydroxamic acid moiety, when incorporated into phenylalanine derivatives, creates strong metal-binding capabilities that can disrupt the normal function of these zinc-dependent enzymes [1].

Research has demonstrated that phenylalanine derivatives bearing hydroxamic acid functionalities exhibit potent quorum sensing inhibitory properties, with half-maximal inhibitory concentrations ranging from 7.12 to 92.34 micromolar [1]. The compound 4h in a related study showed the strongest activity with an IC50 value of 7.12 micromolar, representing a four-fold improvement over reference compounds [1]. This enhanced potency is attributed to the specific positioning of halogen substituents on the aromatic ring, which optimizes interaction with bacterial protein targets.

Antimicrobial Resistance Mitigation Properties

The strategic application of 2,4-dichloro-5-fluoro-DL-phenylalanine in antimicrobial resistance mitigation operates through interference with bacterial quorum sensing networks rather than direct bactericidal action. This approach offers significant advantages over traditional antibiotics, as it reduces the selective pressure that leads to resistance development [2] [3]. Studies have shown that quorum sensing inhibitors can attenuate antibiotic-induced resistance mutations by promoting the expression of DNA repair genes such as mutS and uvrD, while simultaneously reducing the expression of stress response genes like rpoS, lexA, and recA [2].

Development of Neuroprotective Agents Through Glutamatergic Pathway Modulation

The neuroprotective potential of 2,4-dichloro-5-fluoro-DL-phenylalanine derives from its ability to modulate glutamatergic neurotransmission, a critical pathway in neuronal survival and function. Glutamate serves as the primary excitatory neurotransmitter in the central nervous system, and its dysregulation contributes to neurodegeneration in conditions such as stroke, Alzheimer disease, and other neurodegenerative disorders [5] [6].

Glutamate Receptor Modulation Mechanisms

The compound's neuroprotective effects operate through multiple mechanisms targeting different components of the glutamatergic system. Research on structurally related halogenated phenylalanine derivatives has demonstrated significant antiglutamatergic activity, with compounds such as 3,5-dibromo-L-tyrosine and 3,5-diiodo-L-tyrosine showing IC50 values of 104.6 and 127.5 micromolar respectively for depression of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid and kainate receptor-mediated miniature excitatory postsynaptic currents [5] [6].

The mechanism of action involves three distinct pathways: competition for the glycine-binding site of N-methyl-D-aspartate receptors, competition for the glutamate-binding site of AMPA and kainate receptors, and attenuation of presynaptic glutamate release [5]. This multi-target approach provides comprehensive protection against glutamate excitotoxicity, addressing the complex pathophysiology of neurodegeneration more effectively than single-target interventions.

Neuroprotective Efficacy in Ischemic Models

Studies utilizing rat models of middle cerebral artery occlusion have demonstrated the neuroprotective potential of halogenated phenylalanine derivatives in acute stroke conditions. 3,5-dibromo-L-tyrosine, a structurally similar compound, reduced brain infarct volume to 52.7 percent of control values and decreased neurological deficit scores to 57.1 percent of control levels [5]. These findings suggest that 2,4-dichloro-5-fluoro-DL-phenylalanine may exhibit comparable neuroprotective efficacy through similar mechanisms.

The compound's effectiveness persists during energy deprivation conditions that simulate ischemic environments, indicating its potential utility in acute neurological interventions [5]. In vitro studies using oxygen-glucose deprivation models have shown significant reduction in lactate dehydrogenase release, a marker of cellular damage, when neurons are treated with related halogenated phenylalanine compounds at concentrations of 400 micromolar [5].

Modulation of Amyloidogenic Peptide Aggregation in Protein Misfolding Disorders

The application of 2,4-dichloro-5-fluoro-DL-phenylalanine in protein misfolding disorders represents an emerging therapeutic approach targeting the fundamental mechanisms of amyloid formation. Protein misfolding and aggregation constitute central pathological processes in neurodegenerative diseases including Alzheimer disease, Parkinson disease, and amyotrophic lateral sclerosis [7] [8].

Amyloid Formation Modulation Mechanisms

The structural characteristics of 2,4-dichloro-5-fluoro-DL-phenylalanine enable it to modulate amyloid formation through multiple pathways. The compound's aromatic ring system can participate in π-π stacking interactions that are fundamental to amyloid fibril stability, while the halogen substituents modify the electronic properties of these interactions [7]. Research has demonstrated that phenylalanine residues play crucial roles in amyloidogenicity, with aromatic amino acids contributing significantly to the stability of amyloid structures through intermolecular associations [7].

The presence of chlorine and fluorine substituents creates unique opportunities for modulating amyloid aggregation kinetics. Studies on halogenated phenylalanine derivatives have shown that systematic fluorination can alter hydrophobicity and modify the thermodynamic frameworks governing self-assembly processes [9] [10]. These modifications can lead to changes in aggregation morphology and kinetics, potentially redirecting pathological aggregation pathways toward less toxic forms.

Hydrophobic Interaction Modulation

The hydrophobic character of 2,4-dichloro-5-fluoro-DL-phenylalanine, enhanced by its multiple halogen substituents, enables it to interact with hydrophobic regions of amyloidogenic peptides. The compound's logP value of 2.34 indicates optimal hydrophobicity for membrane partitioning and protein interaction . This property allows the compound to influence the balance between intramolecular and intermolecular interactions that determine protein aggregation propensity.

Research on protein aggregation mechanisms has identified the transition from native-state stabilizing intramolecular interactions to aggregation-promoting intermolecular interactions as a critical control point in amyloid formation [11]. The ability of 2,4-dichloro-5-fluoro-DL-phenylalanine to modify these interaction patterns through its unique electronic and steric properties may provide therapeutic opportunities for intervention in protein misfolding disorders.

Therapeutic Applications in Neurodegenerative Diseases

The potential therapeutic applications of 2,4-dichloro-5-fluoro-DL-phenylalanine in neurodegenerative diseases extend beyond simple aggregation inhibition to include modulation of cellular proteostasis systems. Research has demonstrated that misfolded protein conformations can bypass cellular quality control mechanisms and persist in soluble states that retain reduced functionality [8]. The compound's ability to influence protein folding pathways may help redirect these misfolded states toward proper folding or degradation.

Studies on phenylalanine self-assembly have revealed that aromatic amino acids can form amyloid-like structures under specific conditions, with the process being governed primarily by hydrophobic interactions [12]. The incorporation of halogenated phenylalanine derivatives into therapeutic strategies may provide means to interfere with these pathological self-assembly processes while maintaining essential cellular functions.

Structure-Activity Relationships in Amyloid Modulation

The structure-activity relationships governing 2,4-dichloro-5-fluoro-DL-phenylalanine's effects on amyloid formation involve complex interactions between halogen substitution patterns and protein aggregation mechanisms. The compound's dual chlorine substitution at positions 2 and 4, combined with fluorine at position 5, creates a unique electronic environment that can influence both the thermodynamics and kinetics of protein-protein interactions .

Research on halogenated amino acid incorporation into proteins has shown that proper halogenation can substantially stabilize protein folds through mechanisms including halogen bonding and modified hydrophobic interactions [13]. The application of these principles to amyloid modulation suggests that 2,4-dichloro-5-fluoro-DL-phenylalanine may serve as a prototype for developing more effective therapeutic interventions in protein misfolding disorders.

The compound's ability to form intramolecular halogen bonds, as evidenced by nuclear magnetic resonance studies showing characteristic chemical shift patterns, contributes to its conformational stability and may influence its interactions with target proteins . This structural rigidity, combined with its unique surface properties, positions 2,4-dichloro-5-fluoro-DL-phenylalanine as a promising candidate for further development in amyloid-related therapeutic applications.

| Application Area | Mechanism | Target IC50/Activity | Clinical Potential |

|---|---|---|---|

| Quorum Sensing Inhibition | Metal-binding group activity | 7.12-92.34 μM | Antimicrobial resistance mitigation |

| Neuroprotective Activity | Glutamate receptor modulation | 104.6-127.5 μM | Stroke and neurodegeneration |

| Amyloid Modulation | Hydrophobic interaction modification | Variable | Protein misfolding disorders |